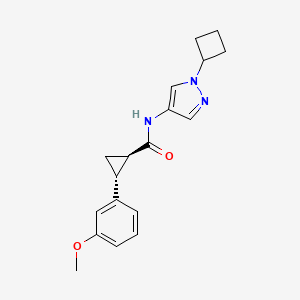![molecular formula C18H21N5O2 B7351016 N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide](/img/structure/B7351016.png)
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CPI-1189 and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Wirkmechanismus
The mechanism of action of CPI-1189 involves the modulation of the dopamine D2 receptor. CPI-1189 acts as a partial agonist at the dopamine D2 receptor, which leads to the activation of downstream signaling pathways. This activation of signaling pathways has been shown to have neuroprotective effects and to inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
CPI-1189 has been shown to have various biochemical and physiological effects. In neuroscience, CPI-1189 has been shown to improve cognitive function and to protect against neuronal damage. In cancer research, CPI-1189 has been shown to inhibit the growth of cancer cells and to induce apoptosis. CPI-1189 has also been shown to have anti-inflammatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
CPI-1189 has several advantages for laboratory experiments. It has high potency and selectivity for the dopamine D2 receptor, which makes it a useful tool for studying the role of the dopamine D2 receptor in various biological processes. However, CPI-1189 has limitations as well. It has poor solubility in water, which makes it difficult to work with in aqueous solutions. CPI-1189 also has a short half-life, which limits its usefulness in in vivo experiments.
Zukünftige Richtungen
There are several future directions for research on CPI-1189. In neuroscience, further studies are needed to determine the potential of CPI-1189 as a treatment for neurodegenerative diseases. In cancer research, further studies are needed to determine the efficacy of CPI-1189 as a cancer treatment. Additionally, further research is needed to optimize the synthesis of CPI-1189 and to develop new derivatives with improved properties.
Synthesemethoden
The synthesis of CPI-1189 involves the reaction of 2-cyanophenylboronic acid with (1R,2S)-2-amino-1-cyclopentanol in the presence of a palladium catalyst. This reaction produces the intermediate compound, which is then reacted with 2-oxoimidazolidine-1-carboxylic acid to form CPI-1189. The synthesis of CPI-1189 is a complex process that requires expertise in organic chemistry.
Wissenschaftliche Forschungsanwendungen
CPI-1189 has potential applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, CPI-1189 has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In cancer research, CPI-1189 has been studied for its potential to inhibit the growth of cancer cells. CPI-1189 has also been studied for its potential use as a drug candidate in drug discovery.
Eigenschaften
IUPAC Name |
N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-4-(2-oxoimidazolidin-1-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O2/c24-17(21-15-2-1-3-16(15)22-10-8-19-12-22)13-4-6-14(7-5-13)23-11-9-20-18(23)25/h4-8,10,12,15-16H,1-3,9,11H2,(H,20,25)(H,21,24)/t15-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJWIUJADMWDPN-CVEARBPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)N2C=CN=C2)NC(=O)C3=CC=C(C=C3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H](C1)N2C=CN=C2)NC(=O)C3=CC=C(C=C3)N4CCNC4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-amino-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]quinazoline-7-carboxamide](/img/structure/B7350937.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-methyltriazolo[4,5-b]pyridine-7-carboxamide](/img/structure/B7350945.png)
![3,4-difluoro-N-[2-[[(1R,2S)-2-imidazol-1-ylcyclopentyl]amino]-2-oxoethyl]benzamide](/img/structure/B7350960.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-oxo-2H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B7350963.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-pyrrolidin-1-ylpyrimidine-4-carboxamide](/img/structure/B7350965.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-3-(1-methylpyrazol-4-yl)benzamide](/img/structure/B7350971.png)
![7-fluoro-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7350983.png)
![3-cyclopentyloxy-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]benzamide](/img/structure/B7350987.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-2-(3-methyl-2,4-dioxopyrimidin-1-yl)acetamide](/img/structure/B7350995.png)
![4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]butanamide](/img/structure/B7350997.png)
![N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-6-(1,2,4-triazol-1-yl)pyridine-3-carboxamide](/img/structure/B7351004.png)
![2-(2,2-dimethylpropyl)-N-[(1R,2S)-2-imidazol-1-ylcyclopentyl]-1,3-thiazole-5-carboxamide](/img/structure/B7351018.png)

![N-[3-(2,4-difluorophenyl)cyclobutyl]-3-methyl-5-(methylamino)-1,2-thiazole-4-carboxamide](/img/structure/B7351031.png)